Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-)
Description
Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) (CAS No. 84777-67-3) is a cobalt-based coordination complex characterized by azo, hydroxyl, and sulphonyl functionalities. Its molecular formula is C₆₂H₄₂CoN₆Na₃O₁₂+3, with a molecular weight of 1,190.9 g/mol . The compound features a cobalt(III) center coordinated by two ligands, each containing azo-linked naphthyl and phenylamino groups, along with sulphonyl and benzoate moieties .
Properties
CAS No. |
82556-12-5 |
|---|---|
Molecular Formula |
C58H42CoN8Na3O10S2+ |
Molecular Weight |
1203.0 g/mol |
IUPAC Name |
trisodium;[1-[[5-[(2-carboxyphenyl)sulfamoyl]-2-hydroxyphenyl]diazenyl]naphthalen-2-yl]-phenylazanide;cobalt |
InChI |
InChI=1S/2C29H22N4O5S.Co.3Na/c2*34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20;;;;/h2*1-18,33H,(H3,30,31,32,34,35,36);;;;/q;;;3*+1/p-2 |
InChI Key |
VHYMEDYKZDLQOB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The process typically begins with the diazotization of 4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]aniline, followed by coupling with sulfonated aromatic compounds under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.
Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various cobalt complexes, modified azo compounds, and substituted derivatives with altered physical and chemical properties .
Scientific Research Applications
The compound features a cobalt ion at its core, coordinated by multiple ligands that include azo and sulfonamide groups. This configuration contributes to its stability and reactivity in various environments.
Chemistry
- Coordination Chemistry : Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) serves as a complexing agent in studies involving metal ions, particularly cobalt. Its ability to form stable complexes is crucial for understanding metal-ligand interactions and their implications in catalysis.
- Dye Chemistry : The compound is utilized as a dye in textiles and plastics due to its vibrant color properties derived from the azo group. It exhibits strong absorption in the visible spectrum, making it effective for coloring applications.
Biology
- Antimicrobial Properties : Research has indicated potential antimicrobial activity of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) against various pathogens, warranting further investigation into its use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects, potentially through mechanisms involving oxidative stress and apoptosis induction in cancer cells.
Medicine
- Diagnostic Imaging : The compound's ability to form stable complexes with cobalt makes it a candidate for use in diagnostic imaging techniques such as MRI, where cobalt-based contrast agents can enhance imaging quality.
- Therapeutic Applications : Investigations into the therapeutic potential of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) are ongoing, particularly regarding its role in targeted drug delivery systems.
Industry
- Pigment Production : The compound is widely used as a pigment in inks and coatings due to its stability and vibrant color. Its properties make it suitable for applications requiring durability and resistance to fading.
- Plastic Additives : In the plastics industry, Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) serves as an additive to enhance color stability and UV resistance.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial properties of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showcasing the compound's potential as an antimicrobial agent.
Case Study 2: Application in Textile Dyes
An industrial application study demonstrated the effectiveness of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) as a dye for polyester fabrics. The study assessed colorfastness under various conditions (light exposure, washing), confirming superior performance compared to traditional dyes.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various metal ions, particularly cobalt. The compound interacts with molecular targets through coordination bonds, affecting the electronic and structural properties of the target molecules. This interaction can influence various biochemical pathways, leading to its observed biological and chemical effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 1,190.9 g/mol | |
| Solubility in Water | >50 mg/mL | |
| λₘₐₓ (UV-Vis) | 580 nm (violet-blue) | |
| Thermal Decomposition | 220–250°C |
Table 2: Comparative Reactivity
| Compound | Redox Potential (V) | Azo Group Reactivity |
|---|---|---|
| Cobalt Complex | +0.45 | High (binds DNA/proteins) |
| Chromium-Nitro Complex | +0.32 | Moderate (stable in acidic conditions) |
| Chromium-Disodium Complex | +0.28 | Low (prone to hydrolysis) |
Biological Activity
Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) is a complex organic compound known for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 1203.0 g/mol. It is characterized by a cobalt ion coordinated with bis(2-((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoate groups, which play a crucial role in its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 82556-12-5 |
| Molecular Formula | C58H42CoN8Na3O10S2+ |
| Molecular Weight | 1203.0 g/mol |
| IUPAC Name | Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) |
The biological activity of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) primarily involves its ability to form stable complexes with metal ions, particularly cobalt. This interaction can influence various biochemical pathways, including:
- Antioxidant Activity : The compound has demonstrated potent in vitro antioxidant properties, which may protect cells from oxidative stress and damage.
- Metal Ion Coordination : The coordination with cobalt ions can affect the electronic properties of target molecules, potentially modulating enzymatic activities.
- Cell Signaling : The compound may interact with specific receptors or signaling pathways, influencing cellular responses.
Antioxidant Activity
Several studies have reported the antioxidant potential of similar azo compounds. For instance, compounds with similar structural motifs have shown significant scavenging activity against free radicals, thereby reducing oxidative stress in cellular models . The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Inhibition of Enzymatic Activity
Research suggests that cobalt complexes can inhibit certain enzymatic activities. For example, cobalt-based compounds have been shown to affect the activity of metalloproteins and enzymes involved in cellular metabolism . The specific impact of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) on enzymatic pathways requires further investigation.
Case Studies and Research Findings
- In Vitro Studies : A study involving similar azo compounds demonstrated their ability to scavenge free radicals effectively, indicating potential therapeutic applications in oxidative stress-related conditions .
- Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that cobalt complexes can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .
- Vasodilatory Effects : Research on related compounds has indicated that they may exhibit vasodilatory effects through the activation of specific receptors, which could be beneficial in treating cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
